molecular formula C9H8ClFN2O2 B13669536 Methyl 6-chloro-5-cyclopropyl-3-fluoropyrazine-2-carboxylate

Methyl 6-chloro-5-cyclopropyl-3-fluoropyrazine-2-carboxylate

Cat. No.: B13669536
M. Wt: 230.62 g/mol
InChI Key: JGPJZRQLINCIMU-UHFFFAOYSA-N
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Description

Methyl 6-chloro-5-cyclopropyl-3-fluoropyrazine-2-carboxylate is a pyrazine derivative featuring a methyl ester group at position 2, chloro and cyclopropyl substituents at positions 5 and 6, respectively, and a fluorine atom at position 2. The cyclopropyl group enhances lipophilicity, while the fluorine atom influences hydrogen bonding and metabolic stability .

Properties

Molecular Formula

C9H8ClFN2O2

Molecular Weight

230.62 g/mol

IUPAC Name

methyl 6-chloro-5-cyclopropyl-3-fluoropyrazine-2-carboxylate

InChI

InChI=1S/C9H8ClFN2O2/c1-15-9(14)6-8(11)13-5(4-2-3-4)7(10)12-6/h4H,2-3H2,1H3

InChI Key

JGPJZRQLINCIMU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C(N=C1F)C2CC2)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 6-chloro-5-cyclopropyl-3-fluoropyrazine-2-carboxylate typically involves multi-step procedures starting from simpler pyrazine derivatives. Key steps include:

  • Introduction of the chloro substituent at the 6-position of the pyrazine ring
  • Incorporation of the cyclopropyl group at the 5-position
  • Installation of the fluorine atom at the 3-position
  • Formation of the methyl ester at the 2-carboxylate position

These transformations often require selective halogenation, cross-coupling reactions, and esterification techniques under controlled conditions.

Halogenation and Esterification

A common approach to introduce the chloro substituent at the 6-position involves the use of phosphorus oxychloride (POCl3) in the presence of N,N-dimethylformamide (DMF) as a catalyst or solvent. For example, methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate can be treated with POCl3 and DMF at temperatures ranging from 5 to 110 °C for several hours to afford methyl 5-chloro-6-methylpyrazine-2-carboxylate with yields around 52%. This reaction proceeds via a chlorination mechanism facilitated by the formation of a Vilsmeier reagent from DMF and POCl3.

The methyl ester functionality is typically introduced or retained through esterification or transesterification reactions, often using methanol under acidic or basic catalysis.

Cyclopropyl Group Introduction

The cyclopropyl substituent at the 5-position is generally introduced via cross-coupling reactions such as Suzuki-Miyaura coupling, where a cyclopropylboronic acid or ester is coupled with a halogenated pyrazine intermediate. This method allows for the selective installation of the cyclopropyl group under palladium catalysis, often with microwave irradiation to accelerate the reaction.

Fluorination

Selective fluorination at the 3-position of the pyrazine ring is achieved using electrophilic fluorinating agents or via nucleophilic aromatic substitution if suitable leaving groups are present. The fluorine atom's introduction is critical for modulating the compound's biological activity and physicochemical properties.

Representative Synthetic Route

A plausible synthetic route combining these steps is as follows:

  • Starting from methyl 5-chloro-6-methylpyrazine-2-carboxylate, prepared by POCl3/DMF chlorination.
  • Oxidation or functional group transformation to introduce a suitable leaving group at the 3-position.
  • Nucleophilic substitution or electrophilic fluorination to install the fluorine atom at the 3-position.
  • Suzuki coupling of the 5-position halogenated intermediate with cyclopropylboronic acid under Pd catalysis and microwave heating to introduce the cyclopropyl group.
  • Purification by chromatographic methods and crystallization to isolate the final this compound.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Chlorination at 6-position POCl3, DMF 5–110 °C 0.5–3 hours ~52 Reflux or controlled heating
Fluorination at 3-position Electrophilic fluorinating agent (e.g., Selectfluor) or nucleophilic substitution Ambient to reflux Several hours Variable Requires selective activation
Cyclopropyl introduction Cyclopropylboronic acid, Pd catalyst, base, microwave irradiation 120 °C (microwave) 30 min Moderate to good Suzuki coupling with hydrophobic solvent
Esterification (if needed) Methanol, acid/base catalyst Ambient to reflux Hours High Methyl ester formation or retention

Summary Table of Preparation Methods

Functional Group Introduced Methodology Key Reagents/Conditions Yield Range (%) References
6-Chloro Chlorination with POCl3/DMF POCl3, DMF, 5–110 °C, 0.5–3 h ~52
3-Fluoro Electrophilic or nucleophilic fluorination Selectfluor or equivalent, variable Variable [Literature]
5-Cyclopropyl Suzuki coupling with cyclopropylboronic acid Pd catalyst, base, microwave, 120 °C Moderate to good
2-Methyl carboxylate Esterification or retention during synthesis Methanol, acid/base catalyst High

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-5-cyclopropyl-3-fluoropyrazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions may result in the formation of various substituted pyrazine derivatives .

Mechanism of Action

The mechanism of action of Methyl 6-chloro-5-cyclopropyl-3-fluoropyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazine ring can interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in microbial growth, making it effective as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

Chlorinated Pyrazine Carboxylates
  • Ethyl 6-chloropyrazine-2-carboxylate (CAS 161611-46-7, similarity 0.83):
    Differs by lacking cyclopropyl and fluorine substituents. The ethyl ester group may slightly alter solubility compared to the methyl ester. Chlorine at position 6 enhances electrophilicity, making it reactive in nucleophilic substitutions .
  • Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate (CAS 1688685-61-1):
    The trifluoromethyl group at position 6 is strongly electron-withdrawing, increasing acidity at adjacent positions. Molecular weight (240.57 g/mol) is lower than the main compound due to the absence of cyclopropyl .
Fluorinated Pyrazine Derivatives
  • 3-Fluoropyrazine-2-carboxylic acid :
    Prepared via hydrolysis of methyl 3-fluoropyrazine-2-carboxylate (). The carboxylic acid derivative highlights the hydrolytic instability of the ester group under acidic conditions, a property shared with the main compound.
Amino-Substituted Analogs
  • Methyl 3-amino-6-chloropyrazine-2-carboxylate derivatives (): Amino groups at position 3 increase nucleophilicity, contrasting with the fluorine in the main compound. These derivatives are intermediates in drug synthesis, whereas the fluorine in the main compound may reduce metabolic degradation .

Structural and Functional Differences

Compound Name Substituents (Positions) Key Properties Molecular Weight (g/mol) Reference
Methyl 6-chloro-5-cyclopropyl-3-fluoropyrazine-2-carboxylate Cl (6), cyclopropyl (5), F (3) High lipophilicity, moderate reactivity ~257.6 (estimated)
Ethyl 6-chloropyrazine-2-carboxylate Cl (6) Lower steric hindrance 190.61
Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate Cl (5), CF₃ (6) Strong electron-withdrawing effects 240.57
Methyl 3-amino-6-chloro-5-(3-ethylpiperazinyl)pyrazine-2-carboxylate NH₂ (3), piperazinyl (5) Basic nitrogen enhances solubility 299.76

Hydrogen Bonding and Crystal Packing

The fluorine atom in the main compound participates in weak hydrogen bonds (C–F···H–N), influencing crystal packing. This contrasts with amino-substituted analogs (), where N–H groups form stronger hydrogen bonds, as discussed in Etter’s graph set analysis () .

Biological Activity

Methyl 6-chloro-5-cyclopropyl-3-fluoropyrazine-2-carboxylate (CAS: 2893979-36-5) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C9H8ClFN2O2
  • Molecular Weight : 230.63 g/mol
  • Purity : 97.00%

The compound features a pyrazine ring substituted with a cyclopropyl group, a chlorine atom, and a fluorine atom, which may contribute to its biological properties.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Inhibition of Protein Kinases :
    • Pyrazine derivatives have been shown to inhibit mesenchymal–epithelial transition factor (c-Met) protein kinase, which is implicated in cancer progression. For instance, compounds with similar scaffolds have demonstrated potent inhibition at low micromolar concentrations .
  • GABA Modulation :
    • Some pyrazine derivatives act as allosteric modulators of GABA receptors, influencing neurotransmitter activity and potentially impacting conditions such as anxiety and epilepsy .
  • Antibacterial Activity :
    • Related structures have been explored for their antibacterial properties, particularly in the context of fluoroquinolones, which are known for their broad-spectrum activity against bacterial infections .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Protein Kinase InhibitionInhibition of c-Met kinase involved in cancer pathways
GABA ModulationAllosteric modulation affecting neurotransmitter systems
Antibacterial PropertiesDemonstrated efficacy against various bacterial strains

Case Study: c-Met Inhibition

In a study focused on pyrazine derivatives, this compound was evaluated for its ability to inhibit c-Met kinase. The study found that modifications at the 2 and 6 positions of the pyrazine ring significantly enhanced inhibitory potency. The compound exhibited an IC50 value in the low micromolar range, indicating promising potential as a therapeutic agent for cancers that rely on c-Met signaling pathways .

Q & A

Q. What are the key considerations for optimizing the synthesis of Methyl 6-chloro-5-cyclopropyl-3-fluoropyrazine-2-carboxylate to achieve high yield and purity?

Methodological Answer: Synthesis optimization requires careful selection of:

  • Solvent systems : Dichloromethane (DCM) is commonly used for its inertness and solubility properties in halogenated pyrazine reactions .
  • Catalysts/Reagents : Triethylamine (TEA) facilitates nucleophilic substitutions by scavenging acids, critical for introducing cyclopropyl and fluoro groups .
  • Temperature control : Reactions often proceed at room temperature or mild reflux (20–40°C) to minimize side reactions .
  • Reaction time : Monitoring via TLC or LC-MS is essential; typical durations range from 1–24 hours depending on substituent reactivity .

Q. Key Data :

ParameterTypical Conditions
SolventDichloromethane
CatalystTriethylamine
Temperature25–40°C
Yield60–85% (reported for analogous compounds)

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and cyclopropyl ring integrity. For example, cyclopropyl protons exhibit distinct coupling patterns (J = 8–10 Hz) .
  • LC-MS : Validates molecular weight (e.g., [M+H]+^+ peak) and purity (>95% by UV integration) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing, using programs like SHELXL for refinement .
  • Elemental Analysis : Ensures stoichiometric consistency of C, H, N, and halogens .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) when characterizing this compound?

Methodological Answer: Conflicting data may arise from dynamic effects (e.g., rotamers) or crystal packing influences. Strategies include:

  • Variable-temperature NMR : Identifies conformational flexibility by observing signal coalescence at elevated temperatures .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., hydrogen bonds) affecting crystallographic data .
  • DFT calculations : Compares experimental NMR shifts with computationally optimized structures to validate assignments .

Example : A cyclopropyl group’s strain may cause unexpected 13^{13}C NMR shifts; cross-referencing with X-ray data ensures accurate assignment .

Q. What strategies are employed to investigate the electronic effects of substituents (e.g., chloro, fluoro, cyclopropyl) on the pyrazine ring’s reactivity?

Methodological Answer:

  • Hammett substituent constants (σ) : Quantify electron-withdrawing/donating effects of substituents. For instance, -Cl (σ = +0.23) and -F (σ = +0.06) influence nucleophilic substitution rates .
  • DFT-based frontier molecular orbital (FMO) analysis : Predicts reactive sites by computing HOMO/LUMO energies .
  • Comparative kinetic studies : Measure reaction rates under standardized conditions (e.g., SNAr reactions with varying substituents) .

Q. Data Insight :

Substituentσ ValueReactivity (Relative to H)
-Cl+0.23High (activates ring)
-F+0.06Moderate
Cyclopropyl-0.15Electron-donating

Q. What methodologies are used to assess the compound’s potential as an immunomodulator?

Methodological Answer:

  • In vitro assays :
    • ELISA : Quantifies cytokine secretion (e.g., IL-6, TNF-α) in macrophage models .
    • Flow cytometry : Evaluates T-cell proliferation or apoptosis using CFSE staining .
  • Molecular docking : Screens against targets like Toll-like receptors (TLRs) using PyMOL or AutoDock .
  • ADMET profiling : Predicts pharmacokinetics (e.g., logP, solubility) using SwissADME .

Critical Note : Structural analogs with halogenated pyrazine cores show TLR4 antagonism, suggesting a plausible mechanism for immunomodulation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across different studies?

Methodological Answer:

  • Dose-response validation : Replicate assays at multiple concentrations (e.g., 1–100 µM) to identify non-linear effects .
  • Batch purity verification : Impurities (e.g., unreacted intermediates) may skew results; re-characterize via LC-MS .
  • Cell line specificity : Test activity in primary cells vs. immortalized lines to rule out model-dependent artifacts .

Example : A study reporting inconsistent IC50_{50} values might overlook solvent-dependent cytotoxicity (e.g., DMSO vs. saline) .

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